molecular formula C7H6N4O B1417642 2-(1H-tetrazol-5-yl)phenol CAS No. 51449-77-5

2-(1H-tetrazol-5-yl)phenol

Cat. No.: B1417642
CAS No.: 51449-77-5
M. Wt: 162.15 g/mol
InChI Key: FPUQYVARGFDCGZ-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-5-yl)phenol is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1H-Tetrazol-5-yl)phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves inhibition of the enzyme’s activity, which can be attributed to the binding of the tetrazole ring to the active site of the enzyme. This inhibition can have downstream effects on nitrogen metabolism in organisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes. The tetrazole ring of this compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that this compound remains stable at room temperature but can degrade when exposed to high temperatures or prolonged light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as urease, leading to inhibition of urea hydrolysis . This interaction can affect the overall nitrogen balance within the organism and influence the levels of metabolites such as ammonia and carbon dioxide. Additionally, this compound can impact other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its accumulation in the cytoplasm can enhance its interactions with cytoplasmic enzymes, while its presence in the nucleus can affect gene expression.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and other regulatory proteins. Similarly, its localization in the mitochondria can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUQYVARGFDCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901155
Record name NoName_230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 2-cyanophenol (2.38 g, 20 mmol), sodium azide (3.9 g, 60 mmol) and ammonium chloride (1.39 g, 26 mmol) in dry DMF (10 mL) was heated at 130° C. for 48 h. After cooling to room temperature, the raction mixture was poured into water (100 mL), and the solution acidified with 6 N hydrochloric acid to pH 1. The precipitate formed was collected by filtration, and dried to give subtitled compound (3.14 g, 97%).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-tetrazol-5-yl)phenol
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2-(1H-tetrazol-5-yl)phenol
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Reactant of Route 6
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Customer
Q & A

Q1: How does the introduction of nitro groups to 2-(1H-tetrazol-5-yl)phenol influence its coordination behavior and the resulting complex structures?

A: The research by Li et al. [] demonstrates that the number and position of nitro groups introduced to the this compound significantly impact its coordination behavior. The study utilized three different precursors: 4-(1H-tetrazol-5-yl)phenol, 3-(1H-tetrazol-5-yl)phenol, and this compound, which underwent in-situ nitration to form various ligands. These ligands, with different degrees and positions of nitration, displayed a range of coordination modes with metal ions (Ag+, Cu2+, Co2+, Zn2+), leading to diverse complex architectures, from discrete 0D structures to 3D frameworks. Specifically, this compound, upon nitration, formed 2,4-dinitro-6-(1H-tetrazol-5-yl)phenol (H2L3), which exhibited a bridging coordination mode with Cu2+ ions, resulting in a 1D chain structure for complex 9 []. This highlights the significant role of nitro group substitution in dictating the ligand's coordination ability and ultimately the final structure of the metal complex.

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